Fendosal
Descripción general
Descripción
Fendosal es un potente fármaco antiinflamatorio no esteroideo (AINE) conocido por sus propiedades analgésicas. Es un derivado del benzoindol, específicamente 4,5-dihidro-3H-benzo[e]indol, en el que el nitrógeno está sustituido por un grupo 3-carboxi-4-hidroxifenilo . Se ha demostrado que this compound tiene mayores respuestas antiinflamatorias y analgésicas en comparación con la aspirina, con menor toxicidad gastrointestinal .
Aplicaciones Científicas De Investigación
Fendosal tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los fármacos antiinflamatorios no esteroideos.
Biología: this compound se utiliza en ensayos biológicos para estudiar sus propiedades antiinflamatorias y analgésicas.
Medicina: Se ha investigado por su posible uso en el tratamiento de afecciones como la artritis reumatoide y otras enfermedades inflamatorias.
Industria: This compound se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos antiinflamatorios y analgésicos
Mecanismo De Acción
Fendosal ejerce sus efectos inhibiendo la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor. Lo logra bloqueando la enzima ciclooxigenasa (COX), que convierte el ácido araquidónico en prostaglandinas. Esta inhibición reduce la inflamación y alivia el dolor .
Análisis Bioquímico
Biochemical Properties
Fendosal interacts with various enzymes and proteins in the body. It acts by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase . This enzyme converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . The interaction of this compound with these biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that this compound has a lethal dose (LD50) of 740 mg/kg in mice, 450 mg/kg in rats, and 560 mg/kg in rabbits when administered orally . High doses may lead to toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation
Métodos De Preparación
Fendosal puede sintetizarse mediante varios métodos. Una ruta sintética común implica la reacción de beta-tetralona con pirrolidina para producir una enamina, que luego se condensa con bromuro de fenacilo en presencia de dimetilformamida (DMF) para producir 1-fenacil-2-tetralona. Esta dicetona se cicla luego con ácido 5-aminosalicílico en ácido acético en reflujo .
Análisis De Reacciones Químicas
Fendosal sufre varios tipos de reacciones químicas:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Se puede reducir para formar diferentes derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en la porción de benzoindol.
Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
Fendosal se compara con otros fármacos antiinflamatorios no esteroideos como la aspirina y la indometacina. Se ha encontrado que tiene una actividad antiinflamatoria 1,4 veces mayor que la aspirina en el edema de la pata de rata inducido por carragenina y es de 6,9 a 9,5 veces más activo en los modelos de artritis poliarticular inducida por adyuvante profiláctica y terapéutica de inflamación crónica . Compuestos similares incluyen:
Aspirina: Un AINE ampliamente utilizado con propiedades antiinflamatorias y analgésicas.
Indometacina: Otro AINE conocido por sus potentes efectos antiinflamatorios.
Ibuprofeno: Un AINE de uso común con propiedades analgésicas y antiinflamatorias.
La singularidad de this compound radica en su superior actividad antiinflamatoria y analgésica con menor toxicidad gastrointestinal en comparación con estos compuestos similares .
Actividad Biológica
Fendosal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid and has been studied for its analgesic and anti-inflammatory properties. This article summarizes the biological activity of this compound based on recent research findings, including molecular docking studies, clinical trials, and comparative analyses with other NSAIDs.
This compound primarily exhibits its biological activity through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in reduced inflammatory responses and pain relief. Additionally, this compound has shown significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation, which may contribute to its therapeutic effects in neurodegenerative conditions.
Molecular Docking Studies
Recent computational studies have highlighted this compound's potential as an effective inhibitor of AChE and BuChE. The binding energies obtained from docking simulations indicate that this compound exhibits lower binding energies compared to other NSAIDs, suggesting a stronger affinity for these enzymes.
Table 1: Docking Results of this compound Against AChE and BuChE
Compound | Target Enzyme | Binding Energy (kcal/mol) | Docking Score |
---|---|---|---|
This compound | AChE | -9.541 | High |
This compound | BuChE | -9.570 | High |
Aspirin | AChE | Higher | Lower |
Aspirin | BuChE | Higher | Lower |
The results demonstrate that this compound not only binds effectively to both cholinesterases but also shows potential for further clinical investigation regarding its neuroprotective properties.
Clinical Efficacy
Clinical trials have assessed the analgesic effects of this compound in various postoperative pain models. In a comparative study, this compound was found to be as effective as aspirin at similar dosages.
Case Study: Analgesic Effect Comparison
In a randomized controlled trial involving postoperative patients, the analgesic efficacy of this compound was evaluated against ibuprofen and aspirin:
- Participants : 300 patients post-surgery
- Dosage : this compound 200 mg vs. Aspirin 650 mg
- Outcome : Both medications provided significant pain relief compared to placebo, with no notable differences in adverse effects.
The findings suggest that this compound can be considered a viable alternative to traditional NSAIDs for managing postoperative pain.
Anti-Cancer Potential
Emerging research indicates that this compound may possess chemopreventive properties in colorectal cancer models. Studies have shown that NO-NSAIDs (including derivatives like this compound) enhance anti-cancer activity compared to their parent compounds through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell proliferation and apoptosis.
Table 2: Summary of Anti-Cancer Activity Studies
Propiedades
IUPAC Name |
2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWWPSYXSLJRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201811 | |
Record name | Fendosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-27-6 | |
Record name | Fendosal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53597-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fendosal [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fendosal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fendosal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENDOSAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (fendosal)?
A: Like aspirin, 5-(4,5-dihydro-2-phenylbenz[e]indol-3-yl)salicylic acid (this compound) is a non-narcotic, nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties. While its precise mechanism is not fully elucidated in these papers, NSAIDs typically work by inhibiting the production of prostaglandins, which are involved in pain and inflammation. [, ]
Q2: How does the analgesic effect of this compound compare to aspirin?
A: Studies show that this compound, at certain doses, demonstrates analgesic effects comparable to aspirin but with a potentially longer duration of action. [, , ] For instance, in a study of patients with pain following impacted molar extraction, a 400mg dose of this compound provided similar analgesia to 650mg of aspirin but lasted substantially longer. [] Similarly, in postpartum uterine pain, 200mg and 400mg doses of this compound provided prolonged pain relief compared to aspirin. []
Q3: What are the main metabolites of this compound identified in different species?
A: The primary metabolic pathway of this compound involves hydroxylation. Unchanged this compound and a monohydroxylated metabolite, present both freely and as a glucuronide conjugate, are the major excretion products in various species, including rats, mice, rabbits, dogs, monkeys, and humans. [] A minor dihydroxylated metabolite was tentatively identified in humans and rhesus monkeys. [] Notably, these metabolites were susceptible to oxidation during the isolation and purification process, resulting in the formation of their corresponding dehydrogenated derivatives. []
Q4: Has there been any computational modeling of this compound and its potential for Alzheimer's treatment?
A: A recent computational study explored this compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), targets for Alzheimer's disease treatment. [] Docking studies showed promising interactions with both enzymes, with a docking score of -8.160 kcal/mol against AChE. [] Molecular dynamics simulations further supported this compound's stability within the binding sites of these enzymes. [] This research highlights the potential for repurposing this compound for Alzheimer's treatment, warranting further in vitro and in vivo investigations. []
Q5: Are there structural analogs of this compound with anti-inflammatory activity?
A: Researchers synthesized several 2-carboxyaryl-substituted dihydrobenz[e]indoles, tetrahydroindoles, and tetrahydrobenzofurans as structural analogs of this compound. [] While exhibiting lower potency compared to this compound, two analogs, 2-(3-carboxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydrobenz[e]indole and 1-(n-butyl)-2-(3-carboxy-4-hydroxyphenyl)-4,5,6,7-tetrahydroindole, displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema assay. [] This finding suggests that modifications to the this compound structure can retain some anti-inflammatory properties.
Q6: Has this compound been investigated for other therapeutic applications?
A: Beyond its analgesic and potential anti-Alzheimer's activities, research has explored this compound's ability to inhibit plasminogen activator inhibitor-1 (PAI-1). [] PAI-1 is a key regulator of fibrinolysis, and elevated levels are associated with an increased risk of thrombotic diseases. [] this compound demonstrated potent PAI-1 neutralizing properties in various assays, including a plasmin-coupled chromogenic assay, direct chromogenic assays, ELISA, SDS-PAGE, and surface plasmon resonance. [] This study highlights this compound's potential as a novel therapeutic agent for thrombotic disorders by targeting PAI-1. []
Q7: What analytical methods have been employed to quantify this compound levels?
A: A rapid and sensitive fluorimetric procedure has been developed for quantifying this compound concentrations in plasma. [] This method involves extraction of this compound from buffered plasma followed by fluorescence measurement induced by short-wave UV irradiation. [] The procedure exhibits a linear relationship between drug concentration and induced fluorescence over a specific concentration range and enables efficient analysis of multiple samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.